molecular formula C8H9NO4 B13527360 (2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid CAS No. 40126-67-8

(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid

Cat. No.: B13527360
CAS No.: 40126-67-8
M. Wt: 183.16 g/mol
InChI Key: KJZYUHUJOOMESO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid is an organic compound characterized by the presence of an amino group, a furan ring, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid typically involves the incorporation of a furan ring into the amino acid backbone. One common method involves the use of palladium-catalyzed cycloisomerization of conjugated allenones into furans under mild conditions . Another method includes the gold-catalyzed cyclizations of diols and triols to form the furan ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Amide derivatives.

Scientific Research Applications

(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications and interactions that are not possible with simpler furan derivatives .

Properties

CAS No.

40126-67-8

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(2S)-2-amino-4-(furan-2-yl)-4-oxobutanoic acid

InChI

InChI=1S/C8H9NO4/c9-5(8(11)12)4-6(10)7-2-1-3-13-7/h1-3,5H,4,9H2,(H,11,12)/t5-/m0/s1

InChI Key

KJZYUHUJOOMESO-YFKPBYRVSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=COC(=C1)C(=O)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.